5-((2,3-Dihydro-1,3-dioxo-2-(p-tolyl)-1H-isoindol-4-yl)azo)-4-methyl-2,6-bis((3-(2-phenoxyethoxy)propyl)amino)nicotinonitrile
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Overview
Description
5-[[2,3-Dihydro-1,3-dioxo-2-(p-tolyl)-1h-isoindol-4-yl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2,3-Dihydro-1,3-dioxo-2-(p-tolyl)-1h-isoindol-4-yl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile involves multiple steps. The initial step typically includes the formation of the isoindole-1,3-dione core, which is achieved through the condensation of phthalic anhydride with primary amines .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-[[2,3-Dihydro-1,3-dioxo-2-(p-tolyl)-1h-isoindol-4-yl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the azo group or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or hydrazines .
Scientific Research Applications
5-[[2,3-Dihydro-1,3-dioxo-2-(p-tolyl)-1h-isoindol-4-yl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-[[2,3-Dihydro-1,3-dioxo-2-(p-tolyl)-1h-isoindol-4-yl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxo-2-p-tolyl-2,3-dihydro-1h-isoindole-5-carboxylic acid hexyl ester: Shares the isoindole-1,3-dione core but differs in functional groups.
Pentanoic acid, 5-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1h-isoindol-4-yl]amino]-: Similar structure with different substituents.
Uniqueness
5-[[2,3-Dihydro-1,3-dioxo-2-(p-tolyl)-1h-isoindol-4-yl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
63281-04-9 |
---|---|
Molecular Formula |
C44H45N7O6 |
Molecular Weight |
767.9 g/mol |
IUPAC Name |
4-methyl-5-[[2-(4-methylphenyl)-1,3-dioxoisoindol-4-yl]diazenyl]-2,6-bis[3-(2-phenoxyethoxy)propylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C44H45N7O6/c1-31-18-20-33(21-19-31)51-43(52)36-16-9-17-38(39(36)44(51)53)49-50-40-32(2)37(30-45)41(46-22-10-24-54-26-28-56-34-12-5-3-6-13-34)48-42(40)47-23-11-25-55-27-29-57-35-14-7-4-8-15-35/h3-9,12-21H,10-11,22-29H2,1-2H3,(H2,46,47,48) |
InChI Key |
JLOYQEBEVYFOLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N=NC4=C(N=C(C(=C4C)C#N)NCCCOCCOC5=CC=CC=C5)NCCCOCCOC6=CC=CC=C6 |
Origin of Product |
United States |
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